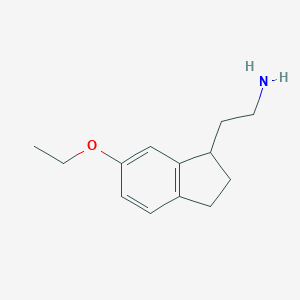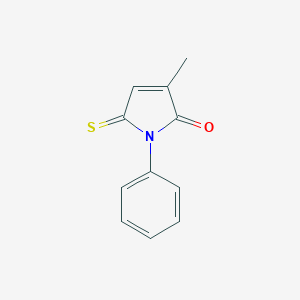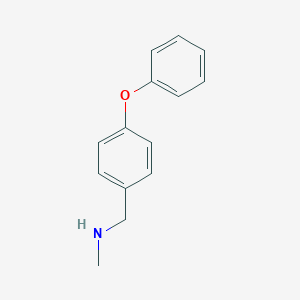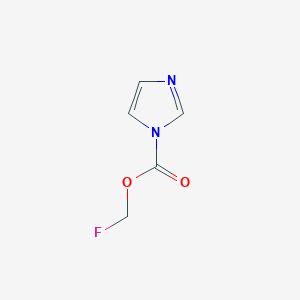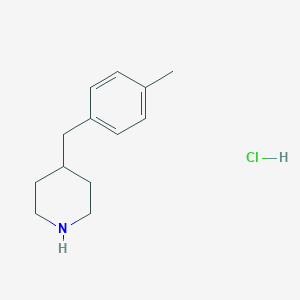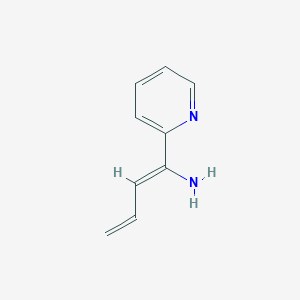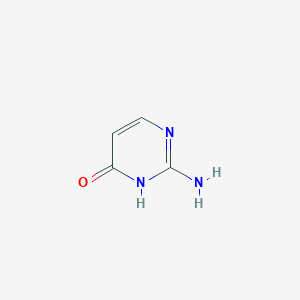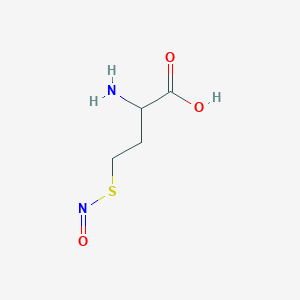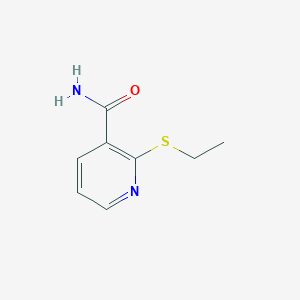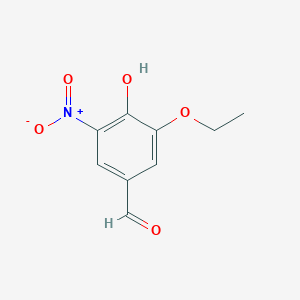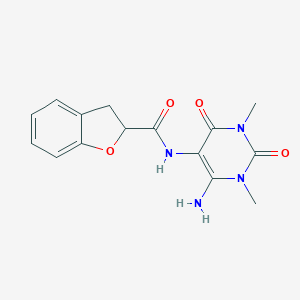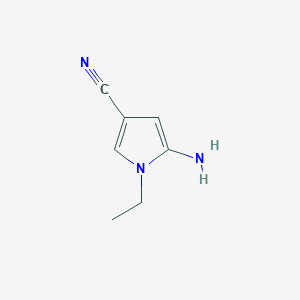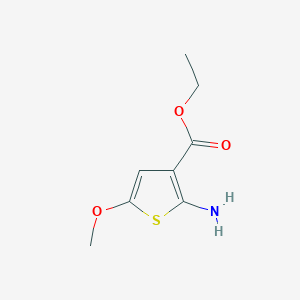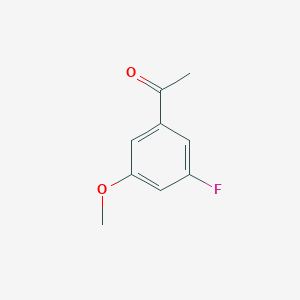
1-(3-Fluoro-5-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives from 1-(3-Fluoro-5-methoxyphenyl)ethanone involves various methods, including the Gewald synthesis technique and Vilsmeier-Haack reaction, leading to compounds with antimicrobial activity (Puthran et al., 2019). Another approach includes the condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using sonochemical methods, which has proven to be an energy-efficient technique (Jarag et al., 2011).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of derivatives have been investigated both experimentally and theoretically, revealing the importance of hyper-conjugative interactions and charge delocalization for the molecule's stability. The HOMO and LUMO analysis indicates charge transfer within these molecules (Mary et al., 2015).
Chemical Reactions and Properties
Reactivity studies show that 1-(3-Fluoro-5-methoxyphenyl)ethanone can undergo various chemical reactions to form novel compounds. For example, its reaction with dimethyl oxalate in the presence of sodium methylate produces complex molecules with potential for further functionalization (Pimenova et al., 2003).
Physical Properties Analysis
Investigations into the physical properties, such as crystallization and thermal stability, of derivatives of 1-(3-Fluoro-5-methoxyphenyl)ethanone have been conducted. These studies contribute to understanding the compound's suitability for various applications in materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, have been extensively studied. These analyses provide insights into the potential utility of 1-(3-Fluoro-5-methoxyphenyl)ethanone and its derivatives in synthesizing compounds with desirable biological and physical properties (Zhou Yu, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFKUZHHUNUCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

